Potassium chlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

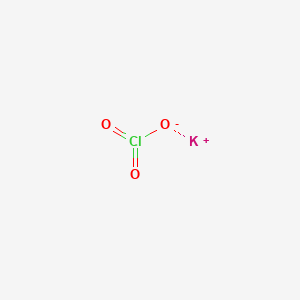

Potassium chlorate is an inorganic compound with the molecular formula KClO₃. In its pure form, it appears as a white crystalline solid. This compound is known for its strong oxidizing properties and has been widely used in various industrial applications, including safety matches, fireworks, and as a disinfectant .

Synthetic Routes and Reaction Conditions:

-

Liebig Process: This is the most common industrial method for producing this compound. In this process, chlorine gas is passed into hot calcium hydroxide, forming calcium chlorate. Potassium chloride is then added to precipitate this compound: [ 6 \text{Ca(OH)}_2 + 6 \text{Cl}_2 \rightarrow \text{Ca(ClO}_3\text{)}_2 + 5 \text{CaCl}_2 + 6 \text{H}_2\text{O} ] [ \text{Ca(ClO}_3\text{)}_2 + 2 \text{KCl} \rightarrow 2 \text{KClO}_3 + \text{CaCl}_2 ]

-

Electrolysis Method: this compound can also be produced by the electrolysis of potassium chloride. This method involves using carbon, platinum, or mixed metal oxide as the anode and titanium as the cathode in an aqueous solution of potassium chloride .

Types of Reactions:

-

Oxidation: this compound is a strong oxidizing agent. It decomposes upon heating to release oxygen gas and form potassium chloride: [ 2 \text{KClO}_3 \rightarrow 2 \text{KCl} + 3 \text{O}_2 ]

-

Reduction: In the presence of a reducing agent, this compound can be reduced to potassium chloride.

-

Decomposition: When heated in the presence of a catalyst like manganese dioxide, this compound decomposes more readily: [ 2 \text{KClO}_3 \xrightarrow{\text{MnO}_2} 2 \text{KCl} + 3 \text{O}_2 ]

Common Reagents and Conditions:

Catalysts: Manganese dioxide is commonly used to catalyze the decomposition of this compound.

Temperature: Decomposition typically occurs at temperatures above 400°C.

Major Products:

- Potassium Chloride (KCl)

- Oxygen Gas (O₂)

Aplicaciones Científicas De Investigación

Potassium chlorate has a wide range of applications in scientific research:

- Chemistry: It is used as an oxidizing agent in various chemical reactions and in the preparation of oxygen in laboratories.

- Biology: this compound is used in the induction of flowering in certain plants, such as longan, by promoting floral induction .

- Medicine: It has been used as a disinfectant in medical mouthwashes and dentifrices .

- Industry: this compound is used in the production of safety matches, fireworks, and explosives. It is also used in oxygen candles and chemical oxygen generators .

Mecanismo De Acción

Target of Action

Potassium chlorate (KClO3) is a compound that primarily targets combustible materials . It is a strong oxidizing agent, meaning it readily donates oxygen in reactions .

Mode of Action

The mode of action of this compound involves the liberation of oxygen. When ignited, this compound decomposes to produce potassium chloride and oxygen . This oxygen can then react with other substances. For example, in safety matches, the liberated oxygen ignites the combustible substances in the match head .

Biochemical Pathways

This compound doesn’t directly interact with biological pathways in the human body. For instance, potassium channels play a role in controlling biochemical pathways that regulate cell proliferation .

Pharmacokinetics

Potassium chloride, a related compound, is used in medicine to treat hypokalemia . Its absorption, distribution, metabolism, and excretion (ADME) properties would be determined by factors such as dosage form and patient-specific characteristics .

Result of Action

The primary result of this compound’s action is the production of oxygen and the subsequent ignition of combustible materials . In a biological context, the potassium and chloride ions could potentially affect various cellular processes, but the specific effects would depend on the concentrations and the specific biological system involved .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the decomposition of this compound is a thermal process that occurs at temperatures between 150-300°C . Additionally, the presence of a catalyst like manganese dioxide can facilitate the decomposition of this compound .

Safety and Hazards

Potassium chlorate is a strong oxidizer and may cause fire or explosion . It is harmful if swallowed or inhaled . It is toxic to aquatic life with long-lasting effects . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be mixed with combustibles .

Relevant Papers A paper titled “Effects of composition on the explosive properties of this compound and oils” discusses the effects of two types of oil (motor oil and cooking oil) and their ratios on the explosive properties of this compound and oil mixtures . The study found that these mixtures are capable of detonation and quite sensitive over a wide range of oil ratios, with sufficient power to cause damage in the vicinity .

Comparación Con Compuestos Similares

- Sodium Chlorate (NaClO₃)

- Potassium Perchlorate (KClO₄)

- Potassium Chlorite (KClO₂)

- Potassium Nitrate (KNO₃)

Comparison:

- Oxidizing Strength: Potassium chlorate is a strong oxidizing agent, similar to sodium chlorate and potassium perchlorate. potassium perchlorate is more stable and less reactive than this compound.

- Applications: While this compound is widely used in safety matches and fireworks, potassium perchlorate is preferred in applications requiring greater stability, such as in pyrotechnics and propellants .

This compound stands out due to its balance of strong oxidizing properties and relatively easy decomposition, making it suitable for a variety of industrial and scientific applications.

Propiedades

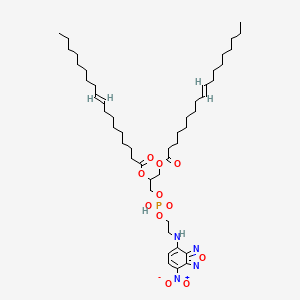

| { "Design of the Synthesis Pathway": "The synthesis of Potassium chlorate can be achieved through the process of electrolysis of a solution containing potassium chloride. The reaction takes place in an electrolytic cell with inert electrodes (such as platinum or carbon) and a source of direct current. The electrolysis process causes the potassium chloride to oxidize, and the resulting potassium chlorate precipitates out of the solution.", "Starting Materials": [ "Potassium chloride", "Water", "Direct current", "Inert electrodes (e.g. platinum or carbon)" ], "Reaction": [ "Prepare a solution of potassium chloride in water", "Place the solution in an electrolytic cell with inert electrodes", "Pass a source of direct current through the electrodes", "As the current flows, the chloride ions at the cathode will be reduced to chlorine gas", "At the anode, the chloride ions will be oxidized to form chlorate ions and oxygen gas", "The chlorate ions will then combine with potassium ions in the solution to form solid potassium chlorate", "Collect and dry the resulting potassium chlorate" ] } | |

Número CAS |

3811-04-9 |

Fórmula molecular |

ClHKO3 |

Peso molecular |

123.56 g/mol |

Nombre IUPAC |

potassium;chlorate |

InChI |

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |

Clave InChI |

LVEGNRYEXNXVGQ-UHFFFAOYSA-N |

Impurezas |

Potassium chlorate contains at least 99% KClO3 ... . |

SMILES |

[O-]Cl(=O)=O.[K+] |

SMILES canónico |

OCl(=O)=O.[K] |

Punto de ebullición |

400 °C (decomposes) |

Color/Form |

Colorless, lustrous crystals or white granules or powder White monoclinic crystals |

Densidad |

2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |

melting_point |

680 °F (USCG, 1999) 368 °C |

| 3811-04-9 | |

Descripción física |

Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictogramas |

Oxidizer; Irritant; Environmental Hazard |

Números CAS relacionados |

7790-93-4 (Parent) |

Vida útil |

Stable under ordinary conditions of use and storage. |

Solubilidad |

8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |

Sinónimos |

chloric acid chloric acid, potassium salt potassium chlorate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

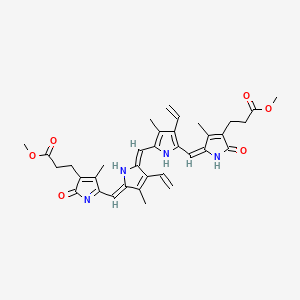

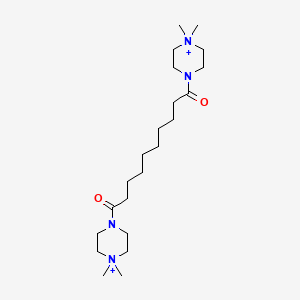

![2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid](/img/structure/B1238844.png)